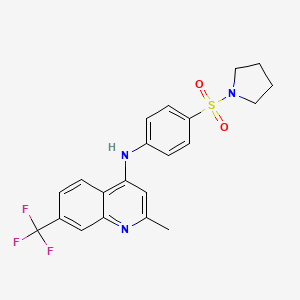

2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

Description

Properties

IUPAC Name |

2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2S/c1-14-12-19(18-9-4-15(21(22,23)24)13-20(18)25-14)26-16-5-7-17(8-6-16)30(28,29)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZCHJGCSMWYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a trifluoromethyl group and a pyrrolidinylsulfonamide moiety, which are critical for its biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown growth inhibition in leukemia cell lines such as HL-60, U937, and K562. The approximate IC50 values for these compounds range around 100 nM, indicating potent activity against malignant cells while sparing normal cells like human umbilical vein endothelial cells (HUVEC) .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Smh-3 | HL-60 | 103.26 | G2/M phase arrest |

| Smh-3 | U937 | TBD | CDK1 inhibition |

| Smh-3 | K562 | TBD | Apoptosis induction |

The anticancer activity of this class of compounds is primarily attributed to their ability to induce cell cycle arrest and apoptosis. Studies have reported that treatment with these quinoline derivatives leads to significant G2/M phase arrest by inhibiting cyclin-dependent kinase 1 (CDK1) activity. This inhibition results in decreased levels of cyclin A and cyclin B, crucial regulators of the cell cycle .

Anti-inflammatory Activity

In addition to anticancer effects, the compound is being investigated for its anti-inflammatory properties. Research indicates that similar sulfonamide derivatives can selectively inhibit bromodomain-containing protein 4 (BRD4), an epigenetic target implicated in inflammatory disorders. The selectivity and potency of these compounds make them promising candidates for treating chronic inflammatory conditions .

Case Studies

- Case Study on Leukemia Treatment : A study involving the compound Smh-3 demonstrated its efficacy in inhibiting growth in leukemia cell lines with minimal toxicity to normal cells. The research highlighted the compound's potential as a targeted therapy in hematological malignancies .

- Inflammation Model : In animal models of inflammation, sulfonamide derivatives exhibited reduced markers of inflammation and improved clinical outcomes, suggesting a viable pathway for developing anti-inflammatory drugs based on this scaffold .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

- The target compound’s pyrrolidinylsulfonyl group distinguishes it from analogues with piperazine sulfonyl (e.g., compounds 15–19 in ) or aryl sulfonyl groups (e.g., compound 26). Pyrrolidine’s smaller ring size may improve membrane permeability compared to piperazine derivatives .

- The 7-trifluoromethyl group is conserved across most analogues, suggesting its critical role in enhancing binding affinity through hydrophobic interactions .

Key Observations :

- The target compound’s synthesis would likely follow a nucleophilic aromatic substitution between 4-chloro-7-CF₃-quinoline and 4-(pyrrolidin-1-ylsulfonyl)aniline, similar to methods in and .

- Yields for analogues range from 23% to 56%, influenced by steric hindrance and amine reactivity. Pyrrolidine sulfonyl’s moderate steric bulk may favor higher yields compared to bulkier amines (e.g., compound 19: 23% yield) .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

Table 4: Anticancer and Antiparasitic Activities

Key Observations :

- The target compound’s sulfonamide moiety may enhance target binding (e.g., kinase or tubulin) compared to non-sulfonamide analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.